4-Chloro-2,3-difluorobromobenzene
Overview
Description
4-Chloro-2,3-difluorobromobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2,3-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoro-4-chlorobenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial production methods often involve multi-step processes, including halogen exchange reactions and diazotization followed by halogenation . These methods are designed to be efficient and scalable, providing high-purity products suitable for various applications.
Chemical Reactions Analysis
4-Chloro-2,3-difluorobromobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with diverse functional groups .
Scientific Research Applications
4-Chloro-2,3-difluorobromobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Chloro-2,3-difluorobromobenzene exerts its effects is primarily through its reactivity in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
4-Chloro-2,3-difluorobromobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2,4-difluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Difluorobromobenzene:
4-Chloro-2,3-difluorobenzene: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-chloro-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGUQIWICXNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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